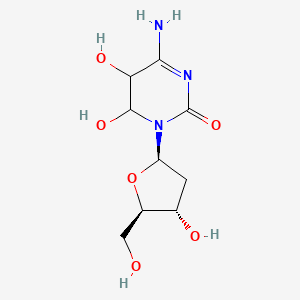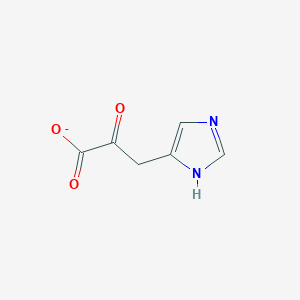![molecular formula C24H38N2O38S6 B1260196 (2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1260196.png)
(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose” is a complex polysaccharide derivative. It is structurally related to heparin and heparan sulfate, which are glycosaminoglycans known for their anticoagulant properties. This compound is characterized by multiple sulfation patterns and the presence of uronic acid residues, making it a significant molecule in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, selective sulfation, and glycosylation reactions. The process typically starts with the preparation of monosaccharide units, which are then selectively protected at specific hydroxyl groups. Sulfation is achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. Glycosylation reactions are carried out using glycosyl donors and acceptors in the presence of catalysts such as silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It often involves enzymatic methods using glycosyltransferases and sulfotransferases to achieve the desired sulfation patterns and glycosidic linkages. These enzymes are typically derived from microbial sources and are used in bioreactors under optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the uronic acid residues, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction of the uronic acid residues can yield corresponding alcohols.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a model compound for studying glycosaminoglycan interactions and sulfation patterns.
Biology: Investigated for its role in cell signaling and interactions with proteins such as growth factors and cytokines.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in preventing thrombosis.
Industry: Utilized in the development of biomaterials and drug delivery systems due to its biocompatibility and bioactivity.
Wirkmechanismus
The compound exerts its effects primarily through interactions with proteins involved in coagulation and cell signaling. The sulfation patterns and uronic acid residues allow it to bind to antithrombin, enhancing its inhibitory effect on thrombin and factor Xa, which are key enzymes in the coagulation cascade. Additionally, it can interact with growth factors and cytokines, modulating their activity and influencing cellular processes such as proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heparin: A widely used anticoagulant with a similar structure but different sulfation patterns.
Heparan Sulfate: A glycosaminoglycan involved in cell signaling and extracellular matrix interactions.
Chondroitin Sulfate: Another sulfated polysaccharide with structural similarities but different biological functions.
Uniqueness
The uniqueness of this compound lies in its specific sulfation patterns and glycosidic linkages, which confer distinct biological activities and interactions with proteins. Unlike heparin and heparan sulfate, it has a unique combination of uronic acid residues and sulfation sites, making it a valuable tool for studying glycosaminoglycan-protein interactions and developing novel therapeutic agents.
Eigenschaften
Molekularformel |
C24H38N2O38S6 |
|---|---|
Molekulargewicht |
1155 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C24H38N2O38S6/c27-4-1-5(19(31)32)57-23(13(4)63-69(48,49)50)59-15-7(3-55-68(45,46)47)58-22(9(11(15)29)26-66(39,40)41)61-16-12(30)17(64-70(51,52)53)24(62-18(16)20(33)34)60-14-6(2-54-67(42,43)44)56-21(35)8(10(14)28)25-65(36,37)38/h1,4,6-18,21-30,35H,2-3H2,(H,31,32)(H,33,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/t4-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16-,17+,18+,21-,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
ONZQJJGFZRYDBF-QGODZPSXSA-N |
Isomerische SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
Kanonische SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)



![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)





